N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0546109 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research in the field has led to the synthesis of new derivatives and compounds, exploring their potential in medicinal chemistry and materials science. For instance, studies have developed new methods for synthesizing tetrahydropyrimidine-thione and its derivatives, with applications ranging from the development of new materials to potential therapeutic agents. These synthetic routes offer insights into the versatility of thiazole carboxamide derivatives in creating compounds with varied biological and chemical properties (Fadda et al., 2013).
Anticancer Activity
A significant area of application for thiazole carboxamide derivatives is in the exploration of their anticancer properties. Studies have synthesized and tested various thiophene, thiazolyl-thiophene, and thienopyridine derivatives for in vitro cytotoxicity, showing promising results against different cancer cell lines. This research underscores the potential of thiazole carboxamide derivatives in developing new anticancer agents (Atta & Abdel‐Latif, 2021).
Antimicrobial and Antifungal Properties
Another critical area of research is investigating the antimicrobial and antifungal activities of thiazole carboxamide derivatives. New compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, contributing to the search for novel antimicrobial and antifungal agents. These studies highlight the chemical versatility and potential therapeutic applications of these compounds (Wu et al., 2012).
Synthesis and Evaluation of CNS Active Agents
The synthesis and pharmacological evaluation of novel thiazole derivatives for potential CNS activity, including antidepressant and nootropic effects, have been explored. Such research demonstrates the utility of thiazole carboxamide derivatives in designing compounds with potential applications in treating CNS disorders (Thomas et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-13(18)6-3-7-14(10)21-16(22)15-11(2)20-17(23-15)12-5-4-8-19-9-12/h3-9H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQBFVCRZDRUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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